molecular formula C8H8N2O6S2 B12388342 L-Cystine N-carboxyanhydride

L-Cystine N-carboxyanhydride

Cat. No.: B12388342
M. Wt: 292.3 g/mol
InChI Key: AJOSXZJYTSNNSS-UHFFFAOYSA-N
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Description

L-Cystine N-carboxyanhydride is a chemical compound used primarily in the synthesis of polypeptides. It is derived from L-cystine, an amino acid that contains a disulfide bond. This compound is particularly significant in the field of polymer chemistry due to its ability to form polypeptide chains through ring-opening polymerization. The unique properties of this compound make it a valuable tool in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Cystine N-carboxyanhydride is typically synthesized through the reaction of L-cystine with phosgene or triphosgene. The reaction involves the formation of a cyclic anhydride from the amino acid. The process is carried out under controlled conditions to ensure the purity and yield of the product. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: L-Cystine N-carboxyanhydride undergoes several types of chemical reactions, including:

    Ring-Opening Polymerization: This is the primary reaction for this compound, where the cyclic anhydride opens to form polypeptide chains.

    Oxidation and Reduction: The disulfide bond in L-cystine can undergo oxidation and reduction reactions, which are important for the stability and functionality of the resulting polypeptides.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the anhydride ring is opened by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Ring-Opening Polymerization: Typically initiated by primary amines or metal catalysts under controlled temperatures.

    Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and dithiothreitol for reduction.

    Substitution Reactions: Nucleophiles such as triphenylphosphine are used under mild conditions to achieve the desired substitution.

Major Products:

    Polypeptides: The primary product of ring-opening polymerization.

    Oxidized or Reduced Forms of L-Cystine: Depending on the specific oxidation or reduction conditions.

    Substituted Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

L-Cystine N-carboxyanhydride has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of polypeptides and other polymeric materials with specific properties.

    Biology: Employed in the study of protein folding and stability, as well as in the development of biomaterials.

    Medicine: Utilized in drug delivery systems, particularly for the targeted delivery of anti-tumor agents.

    Industry: Applied in the production of biodegradable polymers and nanomaterials for various industrial applications.

Mechanism of Action

The mechanism of action of L-Cystine N-carboxyanhydride involves the ring-opening polymerization process, where the cyclic anhydride reacts with initiators to form polypeptide chains. The disulfide bond in L-cystine plays a crucial role in the stability and functionality of the resulting polymers. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in various applications.

Comparison with Similar Compounds

L-Cystine N-carboxyanhydride is unique due to its disulfide bond, which imparts specific properties to the resulting polypeptides. Similar compounds include:

    L-Glutamic Acid N-carboxyanhydride: Used in the synthesis of polyglutamic acid.

    L-Lysine N-carboxyanhydride: Utilized in the production of polylysine.

    L-Phenylalanine N-carboxyanhydride: Employed in the synthesis of polyphenylalanine.

Compared to these compounds, this compound offers unique redox-responsive properties due to the presence of the disulfide bond, making it particularly valuable in applications requiring controlled release and stability.

Properties

Molecular Formula

C8H8N2O6S2

Molecular Weight

292.3 g/mol

IUPAC Name

4-[[(2,5-dioxo-1,3-oxazolidin-4-yl)methyldisulfanyl]methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C8H8N2O6S2/c11-5-3(9-7(13)15-5)1-17-18-2-4-6(12)16-8(14)10-4/h3-4H,1-2H2,(H,9,13)(H,10,14)

InChI Key

AJOSXZJYTSNNSS-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=O)OC(=O)N1)SSCC2C(=O)OC(=O)N2

Origin of Product

United States

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